molecular formula C11H12O3 B3168573 4-Methoxy-2-vinylbenzoic acid methyl ester CAS No. 931092-93-2

4-Methoxy-2-vinylbenzoic acid methyl ester

Cat. No.: B3168573
CAS No.: 931092-93-2
M. Wt: 192.21 g/mol
InChI Key: FKMBHFGIRFUYCV-UHFFFAOYSA-N
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Description

4-Methoxy-2-vinylbenzoic acid methyl ester is a synthetic organic compound that falls under the category of benzoic acid derivatives. It has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. This compound is characterized by the presence of a methoxy group at the fourth position and a vinyl group at the second position on the benzoic acid methyl ester structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-vinylbenzoic acid methyl ester typically involves the esterification of 4-methoxy-2-vinylbenzoic acid. The esterification reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-vinylbenzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-vinylbenzoic acid or 4-methoxy-2-vinylbenzaldehyde.

    Reduction: Formation of 4-methoxy-2-vinylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-vinylbenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-vinylbenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid methyl ester: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    2-Vinylbenzoic acid methyl ester: Lacks the methoxy group, affecting its chemical properties and reactivity.

Uniqueness

4-Methoxy-2-vinylbenzoic acid methyl ester is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-ethenyl-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-4-8-7-9(13-2)5-6-10(8)11(12)14-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMBHFGIRFUYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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